2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol
Description
Properties
IUPAC Name |
2-[4-[6-(4-bromophenyl)pyridazin-3-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c17-14-3-1-13(2-4-14)15-5-6-16(19-18-15)21-9-7-20(8-10-21)11-12-22/h1-6,22H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXGWBKTQQIHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NN=C(C=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol typically involves multiple steps. One common approach starts with the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-bromophenyl)piperazine to form the main substrate . This is followed by a Mannich reaction to incorporate the ethanol group . The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Formation of 2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}acetaldehyde or 2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}acetic acid.
Reduction: Formation of 2-{4-[6-phenylpyridazin-3-yl]piperazin-1-yl}ethanol.
Substitution: Formation of 2-{4-[6-(4-azidophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol or 2-{4-[6-(4-mercaptophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It shows promise in the development of drugs aimed at treating neurological disorders, cancer, and infectious diseases.
Biological Studies
Research involving this compound focuses on understanding its effects on cellular pathways. Studies have indicated that it may influence apoptosis (programmed cell death) in cancer cells, providing insights into its anticancer properties.
Chemical Biology
In chemical biology, 2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol serves as a tool compound for studying interactions between pyridazinone derivatives and biological macromolecules. This can help elucidate mechanisms of action for various biological processes.
Pharmacology
Pharmacological studies are focused on the compound's pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (the effects of the drug on the body). Research indicates that it may modulate neurotransmitter systems, particularly serotonin receptors, which could be beneficial in treating mood disorders.
Research has demonstrated several biological activities associated with this compound:
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
- Antimicrobial Activity : In vitro studies have indicated efficacy against certain bacterial strains, suggesting potential applications in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Protects neuronal cells from oxidative damage | |
| Antimicrobial | Effective against Gram-positive bacteria |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
- Anticancer Research : A study published in the European Journal of Pharmacology explored the effects of similar compounds on cancer cell lines, indicating that modifications to the piperazine moiety can enhance anticancer activity .
- Neuroprotective Studies : Research conducted by various institutions has shown that derivatives of this compound can protect neurons from oxidative stress-induced damage, suggesting a role in neuroprotection .
- Antimicrobial Testing : In vitro tests have demonstrated that compounds with similar structures exhibit significant antibacterial activity against resistant strains .
Mechanism of Action
The mechanism of action of 2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets. It is believed to act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the downregulation of oncogenic proteins like c-Myc .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituent Variations | Molecular Weight (g/mol) | Key Pharmacological Notes | Reference |
|---|---|---|---|---|
| 2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol | 4-Bromophenyl, ethanol | 366.3 | Potential CNS modulation | Target |
| 2-{4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol | Chlorine instead of bromine | 321.8 | Higher metabolic stability | |
| 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol | Benzhydryl group, ethanol | 524.3 | Enhanced receptor selectivity | |
| 2-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide | Sulfonyl, hydrazide groups | 559.2 | Antimicrobial and anticancer activity | |
| 4-{6-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine | Morpholine instead of ethanol | 388.4 | Kinase inhibition potential |
Key Observations :
- Terminal Group Variations: Ethanol derivatives (target compound, ) exhibit hydrogen-bonding capacity, whereas morpholine () or hydrazide () substituents introduce distinct solubility and target engagement profiles.
Biological Activity
The compound 2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a piperazine ring, a pyridazine moiety, and a bromophenyl group, which may contribute to its pharmacological properties.
- Molecular Formula : C20H26BrN5O
- Molecular Weight : 432.4 g/mol
- Structure : The compound's structure includes multiple functional groups that are often associated with biological activity, particularly in the context of receptor binding and enzyme inhibition.
Biological Activity
Research into the biological activity of this compound indicates several potential therapeutic applications:
1. Antimicrobial Activity
Studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and pyridazine rings have been reported to demonstrate inhibitory effects against various bacterial strains, suggesting that this compound may also possess similar activities .
2. Cytotoxic Effects
Preliminary investigations suggest that the compound may have cytotoxic effects on cancer cell lines. In vitro assays are essential for evaluating its potential as an anticancer agent. For example, related compounds have shown promising results in inhibiting cell proliferation in certain cancer types .
3. Enzyme Inhibition
The compound is hypothesized to interact with specific enzymes, potentially acting as an inhibitor. For instance, studies on structurally related compounds indicate that they can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important in neurodegenerative diseases . This mechanism suggests a potential role for the compound in treating conditions like Alzheimer's disease.
Case Studies and Research Findings
The proposed mechanism of action for 2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol involves:
- Receptor Interaction : The piperazine moiety may facilitate binding to neurotransmitter receptors or other targets within the cell membrane.
- Enzyme Modulation : By inhibiting specific enzymes, the compound could alter metabolic pathways, leading to therapeutic effects.
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Answer:
- Spectroscopy : Use 1H/13C NMR to confirm the presence of the piperazine ring, ethanol moiety, and bromophenyl group. Mass spectrometry (MS) verifies molecular weight, while IR spectroscopy identifies functional groups (e.g., hydroxyl, C-Br stretches) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL (for structure refinement) is critical for resolving bond angles, torsion angles, and intermolecular interactions. For example, triclinic crystal systems (e.g., P1 space group) with parameters like a = 8.9168 Å, b = 10.7106 Å, and α = 73.489° have been reported for analogous pyridazine-piperazine derivatives . Data collection via STOE IPDS 2 diffractometers and absorption correction with X-RED32 is standard .
Advanced: How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental crystallographic data?
Answer:
- Validation : Cross-check computational models (e.g., DFT-optimized geometries) with experimental SCXRD data. For example, compare predicted vs. observed dihedral angles between the pyridazine ring and bromophenyl group.
- Refinement : Use SHELXL to iteratively refine hydrogen-bonding networks and thermal displacement parameters. Adjust force constants in DFT simulations to account for crystal packing effects .
- Software Synergy : Combine CCP4 suite tools (e.g., REFMAC5 for macromolecular refinement) with quantum mechanical calculations to model electron density maps accurately .
Basic: What synthetic routes are employed to introduce the pyridazin-3-yl-piperazine moiety?
Answer:
- Stepwise Coupling : React 6-(4-bromophenyl)pyridazin-3-yl derivatives with piperazine under Buchwald-Hartwig conditions (Pd catalysts) to form the C-N bond .
- Cyclization : For dihydropyridazinone intermediates, use hydrazine hydrate in ethanol with KOH, as demonstrated in analogous pyridazine syntheses (e.g., 4-benzylidene-6-(4-chlorophenyl)-4,5-dihydropyridazinone) .
- Ethanol Functionalization : Introduce the ethanol group via nucleophilic substitution (e.g., reacting piperazine with 2-bromoethanol) .
Advanced: What strategies optimize pharmacokinetic properties while maintaining target binding (e.g., bromodomains)?
Answer:
- Bivalent Binding : Inspired by AZD5153 ( ), modify substituents on the pyridazine ring (e.g., introduce methoxy groups) to enhance solubility without compromising BRD4 affinity.
- LogP Optimization : Reduce hydrophobicity by substituting the bromophenyl group with polar groups (e.g., morpholine), balancing XlogP values (target ~2.6) to improve membrane permeability .
- In Vivo Stability : Use pro-drug strategies (e.g., esterification of the ethanol group) to enhance oral bioavailability, as seen in PI3K inhibitor development (e.g., GDC-0941) .
Basic: How is compound purity assessed during synthesis?
Answer:
- Chromatography : Employ HPLC with C18 columns (acetonitrile/water gradients) to detect impurities. TLC (silica gel, chloroform:methanol 9:1) monitors reaction progress .
- Elemental Analysis : Confirm C, H, N, and Br content within ±0.4% of theoretical values.
- Melting Point : Compare observed values (e.g., 79–82°C for bromophenyl derivatives) with literature data .
Advanced: What in vitro assays evaluate inhibitory activity against bromodomains or kinases?
Answer:
- BRD4 Inhibition : Use fluorescence polarization assays with recombinant BRD4 bromodomains and acetylated histone H4 peptides. IC50 values <100 nM indicate high potency, as achieved in bivalent inhibitors like AZD5153 .
- Kinase Profiling : Screen against PI3Kα ( ) via ADP-Glo™ kinase assays. Counter-screen against off-target kinases (e.g., EGFR, VEGFR2) to ensure selectivity.
- Cellular Potency : Measure c-Myc downregulation in cancer cell lines (e.g., MV4-11 leukemia) via qPCR, correlating with BRD4 target engagement .
Basic: What are the key challenges in crystallizing this compound?
Answer:
- Solvent Selection : Use mixed solvents (e.g., ethanol/dimethyl ether) to induce slow crystallization. Avoid high-polarity solvents that disrupt piperazine ring planarity .
- Polymorphism : Screen multiple conditions (e.g., vapor diffusion, cooling gradients) to isolate stable polymorphs. Triclinic systems (e.g., P1) are common for flexible piperazine derivatives .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Answer:
- Piperazine Substitutions : Replace the ethanol group with 2-(methylamino)ethyl to enhance blood-brain barrier penetration, as seen in quinolone antibiotics .
- Bromophenyl Modifications : Substitute Br with CF3 or morpholine to probe steric/electronic effects on target binding. SAR data from analogous pyrimidine inhibitors () suggest trifluoromethyl groups improve metabolic stability .
- Pyridazine Ring : Introduce electron-withdrawing groups (e.g., NO2) at position 4 to modulate π-π stacking with hydrophobic protein pockets .
Basic: What computational tools predict this compound’s physicochemical properties?
Answer:
- ADMET Prediction : Use SwissADME to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions.
- Molecular Dynamics : Simulate binding modes with GROMACS or AMBER , focusing on piperazine flexibility and bromophenyl hydrophobic interactions .
Advanced: How can researchers address low yields in piperazine-ethanol coupling reactions?
Answer:
- Catalytic Optimization : Replace traditional Pd(PPh3)4 with XPhos Pd G3 to enhance Buchwald-Hartwig coupling efficiency (yields >80%) .
- Protecting Groups : Temporarily protect the ethanol hydroxyl with TBSCl to prevent side reactions during piperazine alkylation .
- Solvent Effects : Use DMF instead of THF to stabilize intermediates, as demonstrated in morpholine-piperazine syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
